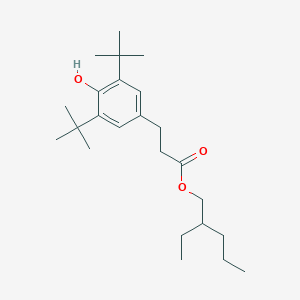

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Vue d'ensemble

Description

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.

Mécanisme D'action

Target of Action

The primary target of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known as Antioxidant 1135, is organic polymers . This compound is primarily used as an antioxidant for these polymers, helping to prevent their degradation and prolong their useful life .

Mode of Action

Antioxidant 1135 acts by preventing the formation of peroxides in the polyol during storage and transport . It also protects against scorching during foaming . It exhibits a synergistic effect when used in combination with phosphites .

Biochemical Pathways

It prevents the formation of peroxides, which can lead to the degradation of the polymer .

Pharmacokinetics

It is known that the compound has low volatility and excellent compatibility, which helps to prevent fogging in automotive applications and to prevent staining of textiles .

Result of Action

The primary result of Antioxidant 1135’s action is the prevention of degradation in organic polymers . This leads to an extension of the useful life of these materials. In the specific case of polyurethane foams, it prevents the formation of peroxides and scorching during foaming .

Action Environment

The efficacy and stability of Antioxidant 1135 can be influenced by environmental factors. For instance, extended storage at elevated temperatures or exposure to direct heat or sunlight could reduce the product’s life .

Activité Biologique

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (often referred to as Antioxidant 1135) is a synthetic antioxidant widely utilized in various industries due to its significant biological activities, particularly its role in protecting materials and biological systems from oxidative stress. This article delves into the compound's biological activity, mechanisms, applications, and relevant research findings.

- Molecular Formula : C₃₈H₄₂O₃

- Molecular Weight : 390.599 g/mol

- Physical State : Colorless to pale yellow liquid

- Density : 0.965 g/cm³

- Boiling Point : 427.1°C

- Melting Point : Below 5°C

The primary biological activity of this compound is its function as an antioxidant . The compound operates through the following mechanisms:

- Hydrogen Atom Donation : The phenolic group in the molecule donates hydrogen atoms to free radicals, effectively terminating radical chain reactions that can lead to cellular damage and material degradation.

- Steric Hindrance : The bulky tert-butyl groups provide steric hindrance, which enhances its antioxidant effect by preventing the propagation of free radical reactions.

These properties make it particularly effective in protecting cellular components from oxidative stress and enhancing the stability of various formulations.

Antioxidant Properties

This compound exhibits strong antioxidant properties that are beneficial in several applications:

- Cellular Protection : It protects cells from oxidative damage by neutralizing free radicals.

- Material Stabilization : In industrial applications, it prevents rancidity and degradation in polymers and other materials .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. However, further research is required to fully elucidate these effects and their implications for health and disease management .

Applications

This compound is utilized across various sectors due to its protective properties:

- Plastics and Polymers : It serves as a stabilizer in polyurethane foams and other plastic materials, enhancing their resistance to UV degradation and thermal aging .

- Cosmetics and Personal Care : Incorporated into formulations to protect against oxidative stress.

- Food Industry : Used as a preservative to prolong shelf life by preventing lipid oxidation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butylated Hydroxy Toluene (BHT) | C₁₄H₁₈O₂ | Widely used antioxidant in food and cosmetics |

| Tert-Butylhydroquinone | C₁₄H₁₈O₂ | Strong antioxidant properties; used in food preservation |

| Propyl Gallate | C₁₁H₁₄O₅ | Effective against lipid oxidation; food preservative |

This compound stands out due to its specific structural characteristics that enhance solubility in lipids while providing robust antioxidant activity.

Case Studies and Research Findings

- Polyurethane Stability : Research indicates that this compound significantly improves the UV aging resistance of polyurethane foams, making them more durable for outdoor applications .

- Food Preservation Studies : In controlled studies, the compound has been shown to effectively inhibit rancidity in lipid-containing food products, demonstrating its potential as a food preservative .

- Toxicity Assessments : Evaluations have indicated that while this compound is generally regarded as safe for use in consumer products, it may pose risks to aquatic organisms if released into the environment .

Applications De Recherche Scientifique

Food Industry

- Function : Acts as an antioxidant to prevent rancidity and extend the shelf life of food products.

- Mechanism : Protects lipids from oxidative degradation, thus maintaining flavor and nutritional quality.

Polymer Stabilization

- Applications :

- Used in polyurethane formulations to enhance UV aging resistance.

- Prevents oxidative degradation in polymers such as polyurethanes and polyolefins.

- Effective in stabilizing materials during storage and transport.

- Case Study : In a study on polyurethane soft foam rubber plates, Antioxidant 1135 demonstrated significant effectiveness in preventing peroxide formation during storage periods.

Cosmetics and Personal Care

- Role : Serves as a stabilizer in cosmetic formulations, protecting active ingredients from oxidative damage.

- Impact : Enhances the shelf life of products while ensuring safety and efficacy.

Industrial Applications

- Use in Fuels : Prevents gum formation in gasoline by mitigating oxidative degradation .

- Textile Industry : Protects fibers from oxidative stress during production and storage.

-

Polymer Aging Resistance

- A study evaluated the effectiveness of Antioxidant 1135 in enhancing the UV aging resistance of polyurethane foam. Results indicated that the compound significantly reduced degradation rates compared to formulations without it.

-

Food Preservation

- Research demonstrated that incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into fatty food products resulted in a marked decrease in rancidity levels over time, thereby extending shelf life and maintaining quality.

- Automotive Applications

Propriétés

IUPAC Name |

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCGWWYIDZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273995 | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125643-61-0, 13417-12-4 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Antioxidant 1135 and what is its primary application based on the provided research papers?

A1: Antioxidant 1135, chemically known as Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is a compound primarily used as an antioxidant in various materials. The research papers highlight its application in improving the ultraviolet (UV) aging resistance of polyurethanes [] and as a stabilizing component in different material formulations like cable sheathing compounds [] and air-added bricks [].

Q2: How does Antioxidant 1135 contribute to the stability of materials, particularly against UV degradation?

A2: While the provided research doesn't delve into the detailed mechanism of Antioxidant 1135, it suggests that it functions as a radical scavenger. UV radiation can trigger the formation of free radicals in polymers like polyurethane, leading to degradation. Antioxidant 1135 likely interrupts the radical chain reaction, thereby inhibiting the degradation process and enhancing the material's lifespan [].

Q3: Apart from UV stability, are there other benefits of incorporating Antioxidant 1135 in material formulations?

A3: The research suggests that Antioxidant 1135, in conjunction with other additives, contributes to the overall performance of the material. For instance, in cable sheathing compounds, its presence, alongside other components, aims to improve properties like flexibility, strength, and resistance to environmental factors []. In air-added bricks, it is part of a complex formulation that aims to enhance durability and structural integrity [].

Q4: The research mentions the use of Antioxidant 1135 in combination with other antioxidants. What is the advantage of such an approach?

A4: Using a blend of antioxidants, including Antioxidant 1135 and others like Antioxidant 264, is a common strategy to achieve synergistic effects [, ]. Different antioxidants may have varying mechanisms and target different stages of the degradation process. Combining them can provide a broader spectrum of protection and enhance the overall stabilizing effect on the material.

Q5: Are there any insights into the optimal concentration of Antioxidant 1135 for its effective use in these applications?

A5: The research provides specific concentration ranges for Antioxidant 1135 in different formulations. For example, in cable sheathing compounds, it's used between 0.4-0.6 parts per hundred parts of resin (phr) [], while in air-added bricks, the concentration is much lower, around 0.002-0.004 phr []. These variations highlight that the optimal concentration is highly dependent on the specific application, material composition, and desired properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.